Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate
Description
Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate is a synthetic carbamate derivative featuring a 4-chlorophenylsulfanyl group, a furan-2-yl moiety, and a carbamate ester. The presence of the sulfanyl (-S-) bridge and carbamate group may confer stability and modulate bioactivity, while the furan ring introduces electron-rich aromaticity distinct from other aryl substituents .
Properties
Molecular Formula |
C14H12ClNO4S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
methyl N-[1-(4-chlorophenyl)sulfanyl-2-(furan-2-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)16-13(12(17)11-3-2-8-20-11)21-10-6-4-9(15)5-7-10/h2-8,13H,1H3,(H,16,18) |
InChI Key |
CMZDVVXNQJNEIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CO1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophile to form the sulfanyl linkage.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under suitable conditions.
Reduction: The carbonyl group in the carbamate can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products include alcohols or amines.
Substitution: Substituted products depend on the nature of the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate exhibit significant antimicrobial properties. For instance, derivatives containing the furan and chlorophenyl moieties have been synthesized and tested against a range of bacterial strains. One study found that such compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
There is growing evidence supporting the anticancer activity of compounds with similar structures. In vitro studies have shown that this compound and its analogs can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The presence of the furan ring is believed to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis. Experimental results indicate that treatment with this compound can significantly reduce markers of neuroinflammation and neuronal cell death in vitro .
Agricultural Applications
Pesticidal Activity
this compound has shown promise as a pesticide. Its structure suggests potential efficacy against various agricultural pests. Laboratory studies have demonstrated that this compound can effectively disrupt the growth and reproduction of certain insect species, indicating its utility as a biopesticide .
Case Studies
Mechanism of Action
The mechanism of action of Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its biological activity, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: Methyl (4-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}phenyl)carbamate ()
- Molecular Formula: C₁₆H₁₄ClNO₃S (MW: 335.80)
- Key Features :
- Contains a phenyl ring instead of furan at the 2-oxoethyl position.
- Sulfanyl bridge links the 4-chlorophenyl and carbamate groups.
- Synthesis : Likely formed via nucleophilic substitution or thiol-ene coupling.
- Physicochemical Properties: Higher lipophilicity due to the phenyl group (vs. Carbamate stability may reduce hydrolysis rates compared to esters (e.g., ) .
Structural Analog: 2-(4-Chlorophenyl)-2-oxoethyl 4-Methylbenzoate ()
- Molecular Formula : C₁₆H₁₃ClO₃ (MW: 300.73)
- Key Features :
- Ester linkage instead of carbamate.
- 4-Methylbenzoate substituent.
- Crystallography : The crystal structure reveals planar geometry at the 4-chlorophenyl ring, with intermolecular C–H···O interactions influencing packing and solubility .
- Reactivity : Esters are more prone to hydrolysis than carbamates, limiting in vivo stability .
Structural Analog: Methyl 1-[2-(4-Chlorophenyl)-2-oxoethyl]-5-methoxy-2-methyl-1H-indol-3-yl Acetate ()
- Molecular Formula: C₂₂H₂₁ClNO₅ (MW: 414.86)
- Key Features :
- Indole core with methoxy and methyl substituents.
- Higher molecular weight and logP (4.21) compared to the target compound.
- Biological Implications : The indole moiety may enhance interactions with biological targets (e.g., enzymes or receptors), while the furan in the target compound could offer distinct electronic profiles .
Agrochemical Analogs ()
Compounds like methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl}(N-methoxy)carbamate highlight the use of carbamates in insecticides. Key differences include:
- Pyrazole vs. Furan : Pyrazole’s nitrogen heteroatom may improve binding to insecticidal targets (e.g., acetylcholinesterase), while furan’s oxygen could alter metabolic pathways.
- Synthetic Routes : Rhodium-catalyzed cross-coupling () or Friedel-Crafts acylation () may be applicable for furan-containing analogs .
Key Comparative Data Table
*Estimated based on analogs; †Predicted using similar compounds.
Research Findings and Implications
- Synthetic Challenges : Low yields in carbamate synthesis (e.g., 2% in ) underscore the need for optimized catalytic systems or protecting group strategies.
- Bioactivity : The furan ring’s electron-rich nature may enhance interactions with π-accepting biological targets, differing from phenyl or indole analogs.
- Stability : Carbamates (target compound) are more hydrolytically stable than esters (), favoring prolonged activity in biological systems .
Biological Activity
Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₃ClN₁O₄S
Molecular Weight: 344.79 g/mol
IUPAC Name: this compound
The compound features a furan ring, a chlorophenyl group, and a carbamate moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. For instance, derivatives with thiadiazole rings have demonstrated effectiveness against Mycobacterium tuberculosis .
- Antitumor Activity: The compound's structure suggests potential antitumor properties. Compounds containing furan and chlorophenyl groups have been linked to cytotoxic effects in cancer cell lines .
The exact mechanisms of action for this compound are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: Some studies suggest that similar compounds inhibit key enzymes involved in cellular processes, thereby impeding the growth of pathogens or cancer cells .
- Interference with Cell Signaling Pathways: The presence of the furan ring may allow the compound to interact with specific receptors or signaling pathways critical for cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study evaluating the antitumor effects of structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity, suggesting that modifications in the substituents could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
